5-fluoro-2-[4-[7-[[4-(methanesulfonamido)cyclohexyl]methyl]-2,7-diazaspiro[3.5]nonan-2-yl]pyrimidin-5-yl]oxy-N,N-di(propan-2-yl)benzamide;methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
VTP50469 (fumarate) is a novel, orally available inhibitor of the interaction between menin and mixed lineage leukemia 1 (MLL1). This compound has shown significant efficacy against leukemia with MLL rearrangements and nucleophosmin 1 (NPM1) mutations . The inhibition of the menin-MLL1 interaction is a promising therapeutic strategy for treating acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) with these genetic abnormalities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of VTP50469 involves structure-based design to yield a potent small-molecule inhibitor of the menin-MLL1 binding interaction . The preparation method for in vivo formulation includes dissolving the compound in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol 300 (PEG300), Tween 80, and double-distilled water (ddH2O) .
Industrial Production Methods: Industrial production methods for VTP50469 are not extensively detailed in the available literature. the compound’s development involves optimization of the inhibitor structure to enhance its oral availability and efficacy .
Chemical Reactions Analysis
Types of Reactions: VTP50469 primarily undergoes interactions that inhibit the binding of menin to MLL1, leading to changes in gene expression, differentiation, and apoptosis . The compound does not typically undergo traditional chemical reactions such as oxidation, reduction, or substitution in its therapeutic context.
Common Reagents and Conditions: The common reagents used in the preparation of VTP50469 include DMSO, PEG300, Tween 80, and ddH2O . The reaction conditions involve mixing these reagents to achieve a stable formulation for in vivo studies.
Major Products Formed: The major product formed from the interaction of VTP50469 with its target is the dissociation of menin from protein complexes, leading to the inhibition of chromatin occupancy of MLL at select genes .
Scientific Research Applications
VTP50469 has several scientific research applications, particularly in the field of oncology. It has shown impressive single-agent activity in preclinical models of MLL-rearranged acute leukemia . The compound has been used in studies to assess its efficacy in combination with established drugs against patient-derived xenografts (PDXs) of aggressive infant MLL-rearranged acute lymphoblastic leukemia . Additionally, VTP50469 has been evaluated for its potential to reduce leukemia burden in preclinical models of MLL-rearranged and NPM1-mutant leukemia .
Mechanism of Action
VTP50469 exerts its effects by inhibiting the interaction between menin and MLL1, which is critical for leukemic transformation driven by MLL fusion proteins . The compound causes a significant reduction of menin in high-molecular-weight protein complexes and decreases menin chromatin occupancy . This inhibition leads to changes in gene expression, differentiation, and apoptosis in leukemia cells .
Comparison with Similar Compounds
Similar Compounds:
- VTP49477
- EPZ4777
- Revumenib (SNDX-5613)
Uniqueness: VTP50469 is unique in its high selectivity and potency as a menin-MLL1 interaction inhibitor . Compared to similar compounds, VTP50469 has shown faster changes in the expression of MLL-target and DOT1L inhibitor-sensitive genes . Additionally, it has demonstrated significant efficacy in reducing leukemia burden in preclinical models .
Properties
Molecular Formula |
C33H51FN6O4S |
---|---|
Molecular Weight |
646.9 g/mol |
IUPAC Name |
5-fluoro-2-[4-[7-[[4-(methanesulfonamido)cyclohexyl]methyl]-2,7-diazaspiro[3.5]nonan-2-yl]pyrimidin-5-yl]oxy-N,N-di(propan-2-yl)benzamide;methane |
InChI |
InChI=1S/C32H47FN6O4S.CH4/c1-22(2)39(23(3)4)31(40)27-16-25(33)8-11-28(27)43-29-17-34-21-35-30(29)38-19-32(20-38)12-14-37(15-13-32)18-24-6-9-26(10-7-24)36-44(5,41)42;/h8,11,16-17,21-24,26,36H,6-7,9-10,12-15,18-20H2,1-5H3;1H4 |
InChI Key |
CHXPRMYSOANVMY-UHFFFAOYSA-N |
Canonical SMILES |
C.CC(C)N(C(C)C)C(=O)C1=C(C=CC(=C1)F)OC2=CN=CN=C2N3CC4(C3)CCN(CC4)CC5CCC(CC5)NS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.